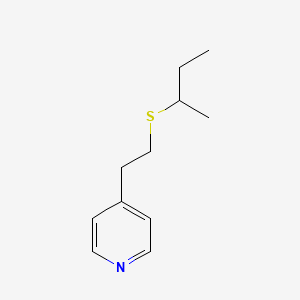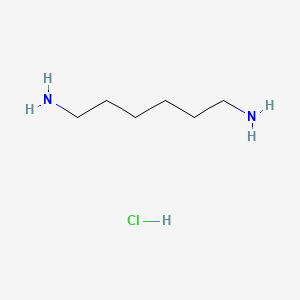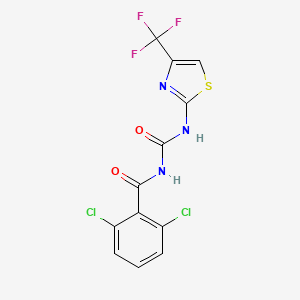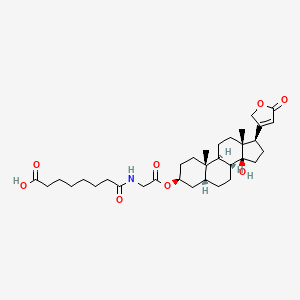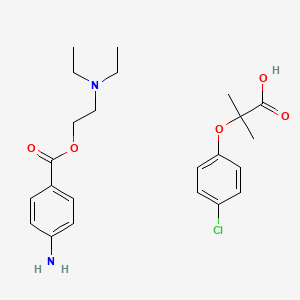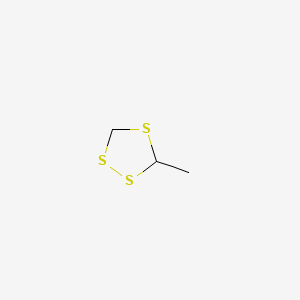
Benzoic acid, ((4-(4-oxo-2-phenyl-3(4H)-quinazolinyl)phenyl)methylene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, ((4-(4-oxo-2-phenyl-3(4H)-quinazolinyl)phenyl)methylene)hydrazide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The structure of this compound features a benzoic acid moiety linked to a quinazolinone ring system through a hydrazide linkage, making it a unique and potentially valuable molecule for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, ((4-(4-oxo-2-phenyl-3(4H)-quinazolinyl)phenyl)methylene)hydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst such as aluminum chloride.
Formation of the Hydrazide Linkage: The hydrazide linkage is formed by reacting the quinazolinone derivative with hydrazine hydrate under reflux conditions.
Coupling with Benzoic Acid: The final step involves the coupling of the hydrazide derivative with benzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, ((4-(4-oxo-2-phenyl-3(4H)-quinazolinyl)phenyl)methylene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Quinazolinone derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives of the original compound.
Substitution: Alkylated or acylated derivatives at the hydrazide moiety.
Applications De Recherche Scientifique
Benzoic acid, ((4-(4-oxo-2-phenyl-3(4H)-quinazolinyl)phenyl)methylene)hydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of benzoic acid, ((4-(4-oxo-2-phenyl-3(4H)-quinazolinyl)phenyl)methylene)hydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes, or proteins involved in cell proliferation, such as kinases.
Pathways: It may modulate signaling pathways like the NF-κB pathway, which is involved in inflammation and immune response, or the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one and 4-oxo-2-phenylquinazoline share structural similarities.
Hydrazide Derivatives: Compounds like isonicotinic acid hydrazide and nicotinic acid hydrazide have similar hydrazide linkages.
Uniqueness
Benzoic acid, ((4-(4-oxo-2-phenyl-3(4H)-quinazolinyl)phenyl)methylene)hydrazide is unique due to its specific combination of a benzoic acid moiety, a quinazolinone ring, and a hydrazide linkage. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
132785-08-1 |
|---|---|
Formule moléculaire |
C28H20N4O2 |
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
N-[(E)-[4-(4-oxo-2-phenylquinazolin-3-yl)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C28H20N4O2/c33-27(22-11-5-2-6-12-22)31-29-19-20-15-17-23(18-16-20)32-26(21-9-3-1-4-10-21)30-25-14-8-7-13-24(25)28(32)34/h1-19H,(H,31,33)/b29-19+ |
Clé InChI |
VBFBXYKKTWFGSS-VUTHCHCSSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)/C=N/NC(=O)C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C=NNC(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


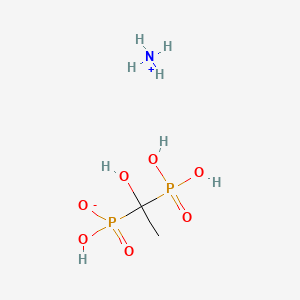
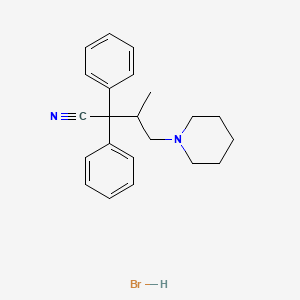
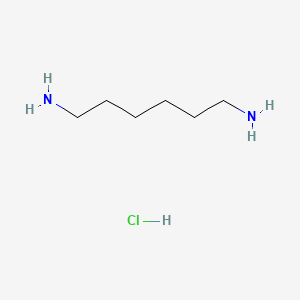
![Dodecyl 4-chloro-3,5-bis[(4,4-dimethyl-1,3-dioxopentyl)amino]benzoate](/img/structure/B12687970.png)
